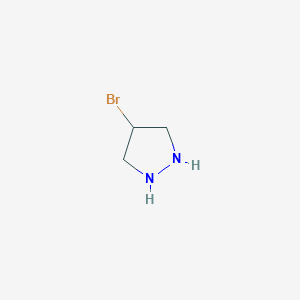

4-Bromopyrazolidine

Description

4-Bromopyrazolidine is a brominated derivative of pyrazolidine, a saturated heterocyclic compound containing a four-membered ring with two nitrogen atoms.

Properties

CAS No. |

163805-06-9 |

|---|---|

Molecular Formula |

C3H7BrN2 |

Molecular Weight |

151.01 g/mol |

IUPAC Name |

4-bromopyrazolidine |

InChI |

InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |

InChI Key |

BKGFWELRNHKFRN-UHFFFAOYSA-N |

SMILES |

C1C(CNN1)Br |

Canonical SMILES |

C1C(CNN1)Br |

Synonyms |

Pyrazolidine, 4-bromo- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.

Condensation Reactions: Pyrazolidine derivatives can be synthesized through the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine.

Dehydrogenative Coupling: Another method involves the dehydrogenative coupling of 1,3-diols with arylhydrazines, catalyzed by ruthenium, yielding pyrazoles and pyrazolidines.

Industrial Production Methods: Industrial production often employs scalable methods such as the condensation of hydrazines with carbonyl compounds, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be carried out using hydride donors or catalytic hydrogenation.

Substitution: The bromine atom in Pyrazolidine, 4-bromo- can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Bromine, DMSO under oxygen atmosphere.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: Formation of pyrazole derivatives.

Reduction: Formation of reduced pyrazolidine derivatives.

Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

Chemistry: Pyrazolidine, 4-bromo- is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and materials science .

Biology and Medicine:

Industry: In the industrial sector, Pyrazolidine, 4-bromo- is used in the production of advanced materials, including photochromic materials and fluorescent molecular switches .

Mechanism of Action

The mechanism of action of Pyrazolidine, 4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The nitrogen atoms in the pyrazolidine ring can also form hydrogen bonds, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Synthetic Methods :

- Brominated pyrimidine derivatives (e.g., ) are synthesized via condensation or reduction reactions, often using brominated precursors in acidic conditions.

- Higher yields (e.g., 90% in ) correlate with optimized reaction conditions, such as controlled temperature and stoichiometry.

Structural Features :

- Hybrid Systems : Compounds like the pyrazole-pyrimidine hybrid in exhibit intramolecular hydrogen bonding, enhancing thermal stability and crystallinity.

- Planarity : The pyrimidine ring in is planar, facilitating π-π stacking interactions critical for material science applications.

- Halogen Effects : Bromine’s electronegativity and size influence reactivity and intermolecular interactions (e.g., C–H⋯Br bonds in ).

Physicochemical Properties

- Thermal Stability : Melting points >450 K (e.g., ) suggest suitability for high-temperature industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.